molecular formula C12H16O2 B13779873 2-(2-Furylmethylene)heptan-1-al CAS No. 67801-21-2

2-(2-Furylmethylene)heptan-1-al

Cat. No.: B13779873
CAS No.: 67801-21-2
M. Wt: 192.25 g/mol
InChI Key: VYGHECBPCQNYIS-PKNBQFBNSA-N
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Description

2-(2-Furylmethylene)heptan-1-al is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a furan ring attached to a heptanal chain through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethylene)heptan-1-al typically involves the condensation of furfural with heptanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the furfural acts as the electrophile and the heptanal as the nucleophile. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: Ensuring consistent mixing and temperature control

    Catalyst Regeneration: Reusing the base catalyst to reduce costs

    Purification: Using distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethylene)heptan-1-al undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid

Major Products Formed

    Oxidation: 2-(2-Furylmethylene)heptanoic acid

    Reduction: 2-(2-Furylmethylene)heptan-1-ol

    Substitution: 5-Bromo-2-(2-furylmethylene)heptan-1-al, 5-Nitro-2-(2-furylmethylene)heptan-1-al

Scientific Research Applications

2-(2-Furylmethylene)heptan-1-al has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)heptan-1-al involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their function. The furan ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

2-(2-Furylmethylene)heptan-1-al can be compared with other similar compounds, such as:

    2-(2-Furanylmethylene)heptanal: Similar structure but different stereochemistry.

    2-Furanacrolein, α-pentyl-: Similar structure with a different alkyl chain length.

    2-Furanacrolein, α-amyl-: Similar structure with a different alkyl chain length.

The uniqueness of this compound lies in its specific combination of the furan ring and heptanal chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

67801-21-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)heptanal

InChI

InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+

InChI Key

VYGHECBPCQNYIS-PKNBQFBNSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCCCCC(=CC1=CC=CO1)C=O

Origin of Product

United States

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